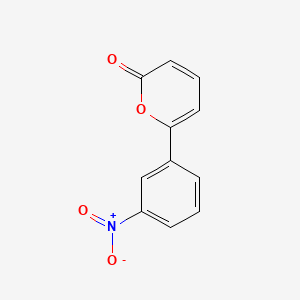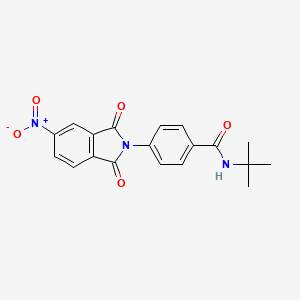![molecular formula C34H30N4O4 B3744339 1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine CAS No. 90176-79-7](/img/structure/B3744339.png)
1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine
Vue d'ensemble
Description
1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. The compound is also known as TBP and has a molecular weight of 770.9 g/mol. TBP has a unique structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
TBP has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBP has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, TBP has been found to have neuroprotective effects in Parkinson's disease models.
Mécanisme D'action
The mechanism of action of TBP is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. TBP has been found to inhibit the activity of enzymes involved in the biosynthesis of various molecules, including prostaglandins and leukotrienes. The compound has also been shown to modulate the activity of various transcription factors, including NF-kappaB and AP-1.
Biochemical and Physiological Effects:
TBP has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. TBP has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, TBP has been found to have neuroprotective effects in Parkinson's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
TBP has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. TBP is also stable under a wide range of conditions, making it suitable for use in various assays. However, TBP has some limitations for lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in some assays. Additionally, TBP can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of TBP. One potential direction is to investigate the use of TBP in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Another potential direction is to explore the use of TBP in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of TBP and to identify potential targets for drug development.
Conclusion:
In conclusion, TBP is a promising candidate for drug development due to its unique structure and potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBP has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of TBP and to identify potential targets for drug development.
Propriétés
IUPAC Name |
phenyl-(1,4,5-tribenzoyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O4/c39-31(25-13-5-1-6-14-25)35-21-22-37(33(41)27-17-9-3-10-18-27)30-29(35)36(32(40)26-15-7-2-8-16-26)23-24-38(30)34(42)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHJABHVRGEDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C(N1C(=O)C3=CC=CC=C3)N(CCN2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362522 | |
| Record name | Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90176-79-7 | |
| Record name | Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


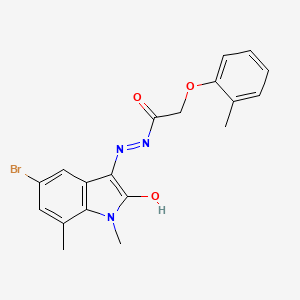
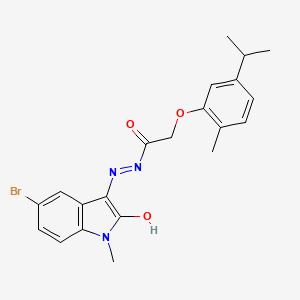





![4-({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3744315.png)
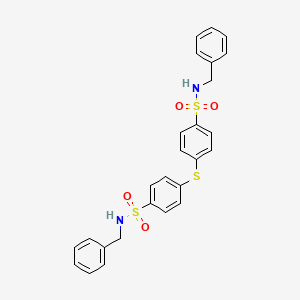
![2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene dibenzoate](/img/structure/B3744324.png)
![{4-[(2,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3744330.png)
